1-(2,3-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
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Overview
Description
1-(2,3-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 4-fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2,3-Dimethoxybenzyl Group: This step involves the alkylation of the piperazine ring with 2,3-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation with 4-Fluorobenzenesulfonyl Chloride: The final step is the sulfonylation of the piperazine derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(2,3-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is not fully understood but is believed to involve:
Molecular Targets: Potential targets include various receptors and enzymes in biological systems.
Pathways Involved: The compound may interact with signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(2,3-Dimethoxybenzyl)piperazine: Lacks the sulfonyl and fluorophenyl groups.
4-[(4-Fluorophenyl)sulfonyl]piperazine: Lacks the 2,3-dimethoxybenzyl group.
1-Benzyl-4-[(4-fluorophenyl)sulfonyl]piperazine: Similar structure but with different substituents.
Uniqueness: 1-(2,3-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H23FN2O4S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23FN2O4S/c1-25-18-5-3-4-15(19(18)26-2)14-21-10-12-22(13-11-21)27(23,24)17-8-6-16(20)7-9-17/h3-9H,10-14H2,1-2H3 |
InChI Key |
WIKNULOIZWOVPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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